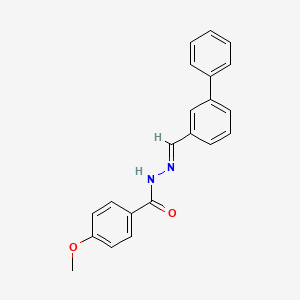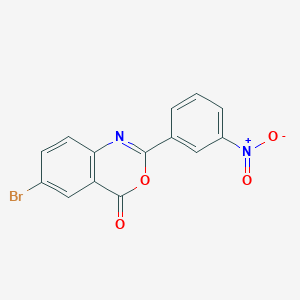![molecular formula C12H14N2O3S B5542668 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole, involves several strategies. A notable approach is the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the efficient synthesis of pyrazole derivatives through multi-component condensation reactions. This method is highlighted for its green, simple, and efficient nature in synthesizing a wide range of pyrazole compounds under solvent-free conditions (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole, has been studied using various spectroscopic techniques. For example, the molecular structure of a similar compound was elucidated through IR–NMR spectroscopy and single-crystal X-ray diffraction, confirming the compound's geometry and providing insight into its electronic structure (Inkaya et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. For instance, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride demonstrates the chemical reactivity of these compounds, leading to new sulfonylated aminopyrazoles with defined structures and properties (Povarov et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives are closely related to their molecular structure. Studies involving X-ray diffraction and spectroscopic methods provide valuable information on the compound's crystal structure, stability, and intermolecular interactions, which are essential for understanding its physical characteristics (Evecen et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their reactivity in sulfonamidation reactions, highlight their potential in synthetic chemistry. The use of 2-aminophenyl-1H-pyrazole as a directing group for copper-mediated C-H amidation and sulfonamidation is a notable example, showcasing the compound's utility in producing a variety of amides and sulfonamides with moderate to excellent yields (Lee et al., 2016).
Aplicaciones Científicas De Investigación
Polarographic Studies and Electrochemical Behavior
- Polarographic Studies: A study by Seth et al. (1981) investigated the electrochemical reduction of a related compound, highlighting the process's dependence on pH and proposing a course for the electrode processes. This work provides insights into the electrochemical properties of such compounds, which could be relevant for applications in electrochemical sensors or energy storage devices (Seth, Banerjee, & Sharma, 1981).
Tautomerism and Crystallography
- Annular Tautomerism: Research by Cornago et al. (2009) on NH-pyrazoles, including those with similar structural motifs, revealed complex patterns of hydrogen bonding and tautomerism. These findings are crucial for understanding the chemical behavior and stability of such compounds, impacting their potential use in material science and pharmaceuticals (Cornago et al., 2009).
Corrosion Inhibition
- Acid Corrosion Mitigation: A 2020 study explored the use of pyran derivatives, which are structurally related to the compound of interest, as corrosion inhibitors. These compounds showed promising results in protecting mild steel against acid corrosion, indicating potential applications in industrial corrosion protection (Saranya et al., 2020).
Synthesis and Catalysis
- Green Synthesis of Pyrazoles: Moosavi-Zare et al. (2013) reported on the synthesis of pyrazole derivatives using a novel catalytic method, emphasizing the approach's efficiency and environmental friendliness. Such methodologies could be applicable for synthesizing a wide range of pyrazole-based compounds, including the one , for pharmaceuticals or agrochemicals (Moosavi-Zare et al., 2013).
Antimicrobial and Antioxidant Studies
- Bioactive Pyrazole Derivatives: Gurunanjappa et al. (2016) synthesized pyrazole fused pyrans, demonstrating their antimicrobial and antioxidant activities. This suggests that compounds with the "1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole" structure could potentially be explored for similar bioactivities (Gurunanjappa, Ningappa, & Kariyappa, 2016).
Propiedades
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-10-9-11(5-6-12(10)17-2)18(15,16)14-8-4-7-13-14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESHOTOIQSESJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)
![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)